molecular formula C17H10ClN5O7 B15017531 (1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B15017531
M. Wt: 431.7 g/mol
InChI Key: OONAACWQFQNGFL-DJKKODMXSA-N
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Description

(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring, nitro groups, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its functional groups.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
  • (1E)-1-{[5-(2-fluoro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Uniqueness

(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological properties. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H10ClN5O7

Molecular Weight

431.7 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H10ClN5O7/c18-14-4-1-10(21(24)25)7-13(14)17-6-3-12(30-17)9-19-20-15-5-2-11(22(26)27)8-16(15)23(28)29/h1-9,20H/b19-9+

InChI Key

OONAACWQFQNGFL-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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